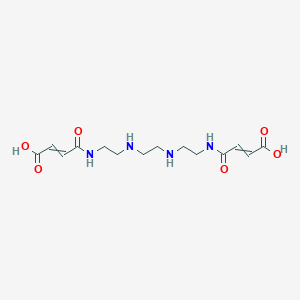
7-Octene-2,3-diol, 2,6-dimethyl-, (6S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Octene-2,3-diol, 2,6-dimethyl-, (6S)- is an organic compound with the molecular formula C10H20O2 and a molecular weight of 172.2646 g/mol . It is also known by other names such as 6,7-Dihydro-7-hydroxylinalool and 3,7-Dimethyloct-1-ene-3,7-diol . This compound is characterized by the presence of two hydroxyl groups and a double bond in its structure, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Octene-2,3-diol, 2,6-dimethyl-, (6S)- can be achieved through several methods. One common approach involves the hydroxylation of 2,6-dimethyl-3,7-octadiene using hydrogen gas and a palladium chloride catalyst . This reaction typically occurs under mild conditions, with the hydroxylation process introducing the hydroxyl groups at the desired positions on the molecule.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar hydroxylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and crystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
7-Octene-2,3-diol, 2,6-dimethyl-, (6S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond can be reduced to form saturated derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for the reduction of the double bond.
Substitution: Reagents such as alkyl halides and acid chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of ethers or esters.
Wissenschaftliche Forschungsanwendungen
7-Octene-2,3-diol, 2,6-dimethyl-, (6S)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of 7-Octene-2,3-diol, 2,6-dimethyl-, (6S)- involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the double bond can participate in reactions with reactive oxygen species, leading to the formation of reactive intermediates that can modulate cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,7-Dihydro-7-hydroxylinalool
- 3,7-Dimethyloct-1-ene-3,7-diol
- 2,6-Dimethyl-7-octene-2,6-diol
- 1-Octen-3,7-diol, 3,7-dimethyl
- 2,6-Dimethyloct-7-en-2,6-diol
- 3,7-Dimethyl-3,7-dihydroxyoct-1-ene
- 7-Hydroxy-6,7-dihydrolinalool
- Linalool hydrate
- 3,7-Dimethyl-1-octen-3,7-diol
- 3,7-dimethyl-1-octene-3,7-diol
- Cis-linalool hydrate
- 2,6-dimethyloct-7-ene-2,6-diol
Uniqueness
7-Octene-2,3-diol, 2,6-dimethyl-, (6S)- is unique due to its specific stereochemistry and the presence of both hydroxyl groups and a double bond. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
401916-29-8 |
|---|---|
Molekularformel |
C10H20O2 |
Molekulargewicht |
172.26 g/mol |
IUPAC-Name |
(6S)-2,6-dimethyloct-7-ene-2,3-diol |
InChI |
InChI=1S/C10H20O2/c1-5-8(2)6-7-9(11)10(3,4)12/h5,8-9,11-12H,1,6-7H2,2-4H3/t8-,9?/m1/s1 |
InChI-Schlüssel |
SKKRPDNROZIXRQ-VEDVMXKPSA-N |
Isomerische SMILES |
C[C@@H](CCC(C(C)(C)O)O)C=C |
Kanonische SMILES |
CC(CCC(C(C)(C)O)O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


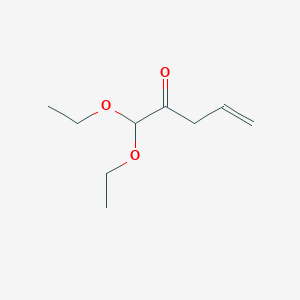
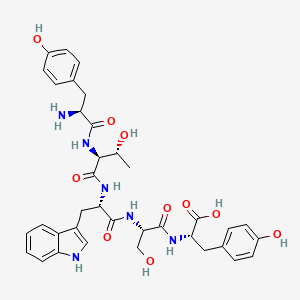
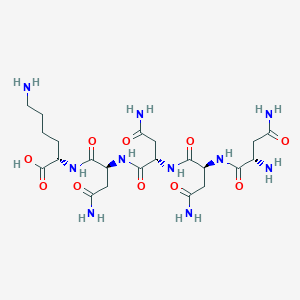

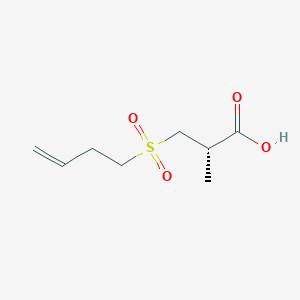

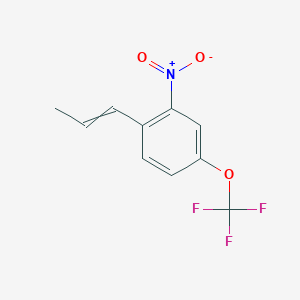
![3-({2-[(Heptan-2-yl)amino]ethyl}amino)propan-1-ol](/img/structure/B14231445.png)
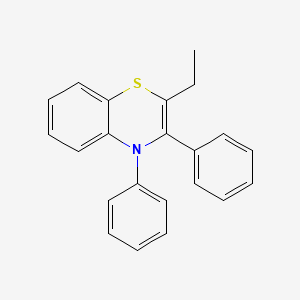
![4-[3,5-Bis(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B14231463.png)

![{1-[2-Amino(naphthalen-1-yl)acetamido]-3-methylbutyl}boronic acid](/img/structure/B14231467.png)
![[5-Methyl-3-(trifluoromethyl)hex-1-en-3-yl]benzene](/img/structure/B14231471.png)
